4,4-Difluoro-3,3-dimethylpiperidine
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Overview
Description
4,4-Difluoro-3,3-dimethylpiperidine is a chemical compound with the molecular formula C7H13F2N and a molecular weight of 149.18 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two fluorine atoms and two methyl groups attached to the piperidine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Difluoro-3,3-dimethylpiperidine involves several steps, typically starting with the appropriate piperidine precursor. One common method involves the fluorination of 3,3-dimethylpiperidine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4,4-Difluoro-3,3-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
4,4-Difluoro-3,3-dimethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-3,3-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, potentially leading to significant biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
4,4-Difluoro-3,3-dimethylpiperidine can be compared with other piperidine derivatives, such as:
3,3-Difluoropiperidine: Lacks the additional methyl groups, resulting in different chemical and biological properties.
4,4-Difluoropiperidine: Similar fluorine substitution but without the methyl groups, affecting its reactivity and applications.
Properties
IUPAC Name |
4,4-difluoro-3,3-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-10-4-3-7(6,8)9/h10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHGCCDYIDGETL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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